2-Chloro-4-nitronicotinonitrile
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Overview
Description
2-Chloro-4-nitronicotinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of nicotinonitrile, featuring a chlorine atom and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitronicotinonitrile typically involves the nitration of 2-chloronicotinonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitronicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Reduction: 2-Chloro-4-aminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitronicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
2-Chloro-4-nitronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chlorine atom makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C6H2ClN3O2 |
---|---|
Molecular Weight |
183.55 g/mol |
IUPAC Name |
2-chloro-4-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-4(3-8)5(10(11)12)1-2-9-6/h1-2H |
InChI Key |
SPIMNAHBIYDYJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])C#N)Cl |
Origin of Product |
United States |
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